Enterocin

Description

Properties

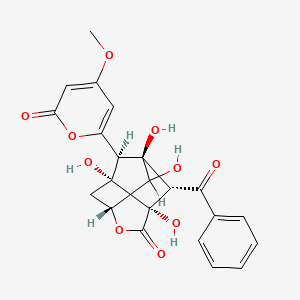

CAS No. |

59678-46-5 |

|---|---|

Molecular Formula |

C22H20O10 |

Molecular Weight |

444.4 g/mol |

IUPAC Name |

(1S,2S,3S,6R,8R,9S,10R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |

InChI |

InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13-,16-,17+,18-,20-,21+,22-/m1/s1 |

InChI Key |

CTBBEXWJRAPJIZ-VHPBLNRZSA-N |

Isomeric SMILES |

COC1=CC(=O)OC(=C1)[C@@H]2[C@@]3(C[C@@H]4[C@H]([C@]2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

enterocin vulgamycin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Classification of Enterocins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterocins are a diverse group of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria of the genus Enterococcus. These peptides have garnered significant interest in the fields of food preservation and clinical therapeutics due to their potent activity against various foodborne pathogens and antibiotic-resistant bacteria. This guide provides a comprehensive overview of the classification of enterocins, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.

Classification of Enterocins

Enterocins are primarily classified into three or four main classes based on their structural characteristics, molecular weight, and post-translational modifications. This classification system provides a framework for understanding their diverse modes of action and potential applications.[1][2][3]

Class I: Lantibiotics

Class I enterocins are small, thermostable peptides (<10 kDa) that undergo extensive post-translational modifications.[2] A key feature of this class is the presence of unusual amino acids like lanthionine and β-methyllanthionine, which form intramolecular ring structures.[4]

-

Subclass Ia (Lanthipeptides): This subclass includes cytolysin, a two-peptide bacteriocin produced by E. faecalis. Cytolysin is notable for its hemolytic activity against eukaryotic cells as well as its antibacterial properties.[1][2]

-

Subclass Ib (Circular Bacteriocins): Enterocin AS-48 is a well-characterized example of a circular bacteriocin. Its N- and C-termini are linked by a peptide bond, forming a cyclic structure.[2][5] This circularization contributes to its high stability against heat and extreme pH.[6]

Class II: Small, Non-Lantibiotic, Heat-Stable Peptides

Class II enterocins are small (<10 kDa), heat-stable peptides that do not undergo extensive post-translational modification beyond the cleavage of a leader peptide.[1][7] This is the largest and most studied class of enterocins.[8]

-

Subclass IIa (Pediocin-like Enterocins): These peptides are characterized by a conserved N-terminal sequence motif, YGNGV.[3] They exhibit potent anti-listerial activity.[9] Enterocins A and P are prominent members of this subclass.[1][10]

-

Subclass IIb (Two-Peptide Enterocins): The antimicrobial activity of this subclass requires the complementary action of two distinct peptides.[11] this compound L50, composed of EntL50A and EntL50B, is a prime example. While each peptide has some activity, their synergistic effect is significantly greater.[12]

-

Subclass IIc (Other Linear, Non-pediocin-type Enterocins): This group includes other linear enterocins that do not fit into the above categories.[1]

Class III: Large Proteins

Class III enterocins are large, heat-labile proteins with molecular weights typically greater than 10 kDa.[2] They often exhibit a bacteriolytic mode of action by degrading the cell wall of target bacteria. Enterolysin A, with a molecular weight of approximately 34.5 kDa, is a representative of this class.[2]

Quantitative Data of Representative Enterocins

The following table summarizes key quantitative data for a selection of well-characterized enterocins.

| Class | Subclass | This compound | Producing Strain | Molecular Weight (Da) | Number of Amino Acids |

| Class I | Ib | This compound AS-48 | Enterococcus faecalis | 7,148 | 70 |

| Class II | IIa | This compound A | Enterococcus faecium | 4,829 | 47 |

| Class II | IIa | This compound P | Enterococcus faecium | 4,493 | 44 |

| Class II | IIb | This compound L50A | Enterococcus faecium | 4,842 | 44 |

| Class II | IIb | This compound L50B | Enterococcus faecium | 4,745 | 43 |

| Class II | IId | This compound B | Enterococcus faecium | 5,500 | 51 |

| Class III | N/A | Enterolysin A | Enterococcus faecalis | 34,501 | 316 |

Experimental Protocols

Purification of Enterocins

This protocol describes a general workflow for the purification of enterocins from a bacterial culture.

a. Ammonium Sulfate Precipitation:

-

Grow the this compound-producing strain in an appropriate broth medium (e.g., MRS broth) to the stationary phase.

-

Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.

-

Collect the supernatant and slowly add ammonium sulfate to a final saturation of 40-60% (w/v) while stirring at 4°C.

-

Continue stirring for at least 4 hours or overnight at 4°C to allow for protein precipitation.

-

Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.

-

Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 25 mM sodium phosphate buffer, pH 7.0).

b. Chromatographic Separation:

-

Cation Exchange Chromatography:

-

Load the resuspended precipitate onto a cation exchange column (e.g., CM-Sepharose) pre-equilibrated with the starting buffer.

-

Wash the column with the starting buffer to remove unbound proteins.

-

Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).

-

Collect fractions and test for antimicrobial activity.

-

-

Hydrophobic Interaction Chromatography:

-

Pool the active fractions from the previous step and adjust the salt concentration to a high level (e.g., 1 M ammonium sulfate).

-

Load the sample onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) pre-equilibrated with a high-salt buffer.

-

Elute the this compound using a decreasing salt gradient.

-

Collect fractions and test for activity.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

For final polishing, subject the active fractions to RP-HPLC on a C8 or C18 column.

-

Elute using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid.

-

Monitor the eluate at 220 nm and 280 nm and collect the peaks corresponding to the active this compound.

-

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to determine the antimicrobial activity of this compound preparations.

-

Prepare an overnight culture of the indicator strain in a suitable broth medium.

-

Inoculate a molten soft agar medium (e.g., BHI with 0.75% agar) with the indicator strain culture (1% v/v).

-

Pour the seeded soft agar onto a pre-poured plate of the corresponding solid agar medium.

-

Once the overlay has solidified, create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.

-

Add a known volume (e.g., 50-100 µL) of the this compound sample (crude supernatant, purified fraction, etc.) into each well.

-

Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 24 hours).

-

Measure the diameter of the clear zone of inhibition around each well. The activity is often expressed in Arbitrary Units (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.

Signaling Pathways and Experimental Workflows

Biosynthesis and Regulation of Class II Enterocins

The production of many Class II enterocins is regulated by a three-component signal transduction system. This system allows the bacteria to sense their population density and induce bacteriocin production in a process known as quorum sensing.[9][13]

Caption: Biosynthesis and regulation of Class II enterocins.

Experimental Workflow for this compound Discovery and Characterization

The following diagram outlines a typical workflow for the discovery and characterization of novel enterocins from bacterial isolates.

Caption: Workflow for this compound discovery and characterization.

References

- 1. Biochemical and genetic characterization of this compound A from Enterococcus faecium, a new antilisterial bacteriocin in the pediocin family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel antimicrobial peptide discovery using machine learning and biophysical selection of minimal bacteriocin domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization and Application of this compound RM6, a Bacteriocin from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Exported Inducer Peptide Regulates Bacteriocin Production in Enterococcus faecium CTC492 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical and genetic characterization of this compound P, a novel sec-dependent bacteriocin from Enterococcus faecium P13 with a broad antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Enterococcal Bacteriocins and Antimicrobial Proteins that Contribute to Niche Control - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Characterization and heterologous expression of the genes encoding this compound a production, immunity, and regulation in Enterococcus faecium DPC1146 - PubMed [pubmed.ncbi.nlm.nih.gov]

Enterocin Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterocins, a class of bacteriocins produced by Enterococcus species, represent a promising alternative to conventional antibiotics in the face of rising antimicrobial resistance. These ribosomally synthesized peptides exhibit potent activity against a broad spectrum of Gram-positive bacteria, including clinically relevant pathogens such as Staphylococcus aureus, Listeria monocytogenes, and Enterococcus faecalis. This technical guide provides an in-depth exploration of the core mechanisms by which enterocins exert their bactericidal or bacteriostatic effects. We will delve into the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these pathways.

Core Mechanisms of Action

The antimicrobial activity of enterocins against Gram-positive bacteria is primarily attributed to three distinct, yet sometimes overlapping, mechanisms:

-

Membrane Permeabilization and Pore Formation: Many enterocins disrupt the integrity of the bacterial cytoplasmic membrane, leading to the dissipation of the proton motive force (PMF), leakage of essential ions and metabolites, and ultimately, cell death.

-

Inhibition of Cell Wall Synthesis: A significant number of enterocins target lipid II, a crucial precursor in the biosynthesis of peptidoglycan. By binding to lipid II, these enterocins prevent its incorporation into the growing cell wall, thereby compromising its structural integrity.

-

Enzymatic Degradation of the Cell Wall: A smaller subset of enterocins, classified as bacteriolysins, possess enzymatic activity that directly hydrolyzes the peptidoglycan structure, leading to cell lysis.

Data Presentation: Antimicrobial Activity of Enterocins

The efficacy of enterocins is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various enterocins against a selection of Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Enterocins against Gram-Positive Bacteria

| Enterocin | Target Bacterium | MIC (µg/mL) | Reference |

| This compound A | Listeria monocytogenes | 0.1 - 3.2 | [1] |

| Staphylococcus aureus | 0.1 - 3.2 | [1] | |

| Enterococcus faecalis | >100 | [2] | |

| This compound B | Listeria monocytogenes | 0.1 - 3.2 | [1] |

| Staphylococcus aureus | 0.1 - 3.2 | [1] | |

| This compound P | Listeria monocytogenes | 0.03 - 0.5 | [2] |

| Enterococcus faecium | 0.125 - 2 | [3] | |

| This compound AS-48 | Listeria monocytogenes | 1.5 - 10 | [4] |

| Staphylococcus aureus | 1.5 - 10 | [4] | |

| Bacillus cereus | 1.5 - 10 | [5] | |

| This compound E-760 | Listeria monocytogenes | 0.1 - 3.2 | [6] |

| Staphylococcus aureus | 0.1 - 3.2 | [6] | |

| Staphylococcus epidermidis | 0.1 - 3.2 | [6] |

Detailed Signaling Pathways and Mechanisms

Membrane Permeabilization and Pore Formation

The primary mode of action for many enterocins involves the disruption of the bacterial cell membrane. This process is typically initiated by the electrostatic interaction between the cationic this compound and the negatively charged phospholipids of the Gram-positive bacterial membrane.

This compound AS-48, a circular bacteriocin, provides a well-studied example of this mechanism. Its action can be summarized in the following steps:

-

Binding: The cationic AS-48 molecule binds to the anionic phospholipids of the bacterial membrane.

-

Insertion: Conformational changes in the peptide facilitate the insertion of its hydrophobic regions into the lipid bilayer.

-

Oligomerization: Multiple AS-48 molecules aggregate within the membrane.

-

Pore Formation: The oligomeric complex forms a transmembrane pore, leading to the leakage of ions (such as K+) and small molecules, dissipation of the membrane potential, and ultimately, cell death.[7][8]

Caption: Mechanism of pore formation by this compound AS-48.

This compound P, a pediocin-like bacteriocin, also acts on the cell membrane but exhibits a more specific ionophoric activity.

-

Receptor Binding: this compound P may initially interact with a specific receptor on the cell surface, such as the mannose phosphotransferase system (Man-PTS).

-

Pore Formation: Following binding, it forms pores in the membrane that are selectively permeable to potassium ions (K+).[9]

-

Membrane Depolarization: The efflux of K+ leads to the dissipation of the membrane potential (ΔΨ).[3][10]

-

ATP Depletion: The collapse of the membrane potential inhibits ATP synthesis, leading to a rapid depletion of intracellular ATP.[3]

Caption: this compound P's targeted action on the bacterial membrane.

Inhibition of Cell Wall Synthesis via Lipid II Interaction

Several enterocins, particularly those belonging to the lantibiotic class, interfere with the biosynthesis of peptidoglycan by targeting lipid II. Lipid II is a vital precursor molecule that transports peptidoglycan subunits from the cytoplasm to the cell exterior.

The mechanism involves:

-

Binding to Lipid II: The this compound specifically recognizes and binds to the pyrophosphate moiety of lipid II.[11]

-

Sequestration of Lipid II: This binding prevents the incorporation of the peptidoglycan subunit into the growing cell wall by transglycosylases and transpeptidases.

-

Pore Formation (Dual-Action): In some cases, the this compound-lipid II complex can act as a nucleus for the formation of a transmembrane pore, thus exhibiting a dual mechanism of action.[12]

Caption: Inhibition of cell wall synthesis by enterocins via lipid II.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanisms of action of enterocins.

Membrane Permeability Assay (using DiSC3(5))

This assay measures the dissipation of the membrane potential (ΔΨ) in bacterial cells. The fluorescent probe DiSC3(5) accumulates in polarized membranes, and its fluorescence is quenched. Depolarization of the membrane leads to the release of the probe into the medium, resulting in an increase in fluorescence.

Materials:

-

Mid-log phase culture of the target Gram-positive bacterium

-

HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

-

DiSC3(5) stock solution (2 mM in DMSO)

-

This compound solution of known concentration

-

Valinomycin (positive control)

-

Fluorometer

Procedure:

-

Harvest bacterial cells from a mid-log phase culture by centrifugation.

-

Wash the cells twice with HEPES buffer.

-

Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD600) of 0.05.

-

Add DiSC3(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark at room temperature for at least 30 minutes to allow for probe uptake and fluorescence quenching.

-

Transfer the cell suspension to a cuvette in a fluorometer and record the baseline fluorescence (excitation: 622 nm, emission: 670 nm).

-

Add the this compound solution to the cuvette and continuously record the fluorescence. An increase in fluorescence indicates membrane depolarization.

-

As a positive control, add valinomycin (1 µM) to a separate sample to induce complete depolarization.

References

- 1. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 2. Characterization of Enterococcus faecium E86 bacteriocins and their inhibition properties against Listeria monocytogenes and vancomycin-resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Bacteriocin AS-48 binding to model membranes and pore formation as revealed by coarse-grained simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Discovery and Isolation of Novel Enterocin-Producing Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant pathogens has catalyzed the search for novel antimicrobial agents. Enterocins, a class of bacteriocins produced by bacteria of the genus Enterococcus, represent a promising alternative. These ribosomally synthesized peptides often exhibit potent antimicrobial activity, particularly against foodborne pathogens and multidrug-resistant bacteria. This guide provides an in-depth overview of the methodologies for the discovery, isolation, purification, and characterization of novel enterocin-producing bacteria and their antimicrobial products.

A Strategic Approach to Discovery and Isolation

The successful discovery of novel this compound-producing bacteria hinges on a systematic workflow that begins with sample collection and culminates in the identification of a pure, active antimicrobial peptide. This process involves a series of screening and isolation steps designed to identify and cultivate bacteriocin-producing strains from a vast microbial population.

The Antimicrobial Spectrum of Enterocin AS-48: A Technical Guide

Enterocin AS-48 is a circular, cationic bacteriocin produced by strains of Enterococcus faecalis. Its unique structural properties, including a head-to-tail peptide bond, confer high stability over a wide range of temperatures and pH levels.[1][2] This stability, combined with a broad spectrum of antimicrobial activity, makes it a subject of significant interest for researchers, scientists, and drug development professionals, particularly in the fields of food preservation and clinical therapeutics.[1][3] This guide provides an in-depth overview of the antimicrobial spectrum of this compound AS-48, detailing its activity against various microorganisms, the experimental protocols used for its characterization, and its mechanism of action.

Antimicrobial Activity Spectrum

This compound AS-48 exhibits a potent and broad inhibitory spectrum, primarily targeting Gram-positive bacteria.[4][5] Its efficacy against Gram-negative bacteria is generally lower but can be significantly enhanced through synergistic combinations with other treatments.[4] Notably, it shows minimal to no activity against eukaryotic cells, including yeasts and molds, highlighting its potential as a selective antimicrobial agent.[4][6]

Gram-Positive Bacteria

A wide array of Gram-positive bacteria are highly susceptible to this compound AS-48.[6] This includes many foodborne pathogens and spoilage organisms, making it a promising candidate for food biopreservation.[6] Upon exposure to low concentrations of AS-48, sensitive bacterial cultures typically exhibit an immediate halt in growth, followed by a decrease in cell viability.[6] For many species, this bactericidal action is accompanied by bacteriolysis.[6]

Key susceptible Gram-positive bacteria include:

-

Listeria monocytogenes[3]

-

Staphylococcus aureus[3]

-

Brochothrix thermosphacta[6]

-

Lactic Acid Bacteria (LAB) including Lactobacillus, Lactococcus, Leuconostoc, and Pediococcus species.[1][6]

-

Endospore-forming bacteria such as Alicyclobacillus acidoterrestris, Paenibacillus spp., and Geobacillus stearothermophilus.[4][7]

-

Bacteria with mycolic acids in their cell walls, such as Corynebacterium and Mycobacterium.[6]

Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria typically provides a protective barrier against this compound AS-48, resulting in lower sensitivity compared to Gram-positive species.[4] However, they are not entirely resistant. Species such as Myxococcus, Escherichia coli, and Rhizobium have shown susceptibility, although generally at higher concentrations of the bacteriocin.[4][8] The inhibitory concentrations required for Gram-negative bacteria can be 10 to 15 times higher than those for sensitive Gram-positive bacteria.[4]

The antimicrobial efficacy against Gram-negative bacteria can be dramatically increased by combining this compound AS-48 with treatments that permeabilize the outer membrane.[4] These synergistic treatments include:

-

Chelating agents like EDTA

-

Sublethal heat

-

High-Intensity Pulsed Electric Fields (HIPEF)

-

Polymyxin B[4]

Eukaryotic Organisms

This compound AS-48 is characterized by its lack of activity against eukaryotic cells.[4] Studies have shown no inhibitory effect on yeasts, molds, or protozoa such as Saccharomyces cerevisiae, Naegleria fowleri, and Acanthamoeba.[6] While very high concentrations (e.g., 100 μg/mL) may induce morphological changes in cell lines like Vero cells, these concentrations are substantially higher than the minimum inhibitory concentrations (MICs) for most susceptible bacteria (typically 1.5 to 10 μg/mL).[6] However, recent research has demonstrated that AS-48 is lethal to Leishmania promastigotes and amastigotes at low micromolar concentrations with minimal cytotoxicity to host macrophages, suggesting a potential antiprotozoal application.[5][9]

Quantitative Antimicrobial Activity Data

The potency of this compound AS-48 is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The following tables summarize reported MIC values for various bacterial species.

| Gram-Positive Bacteria | Strain | MIC (µg/mL) | Reference |

| Bacillus cereus | - | 2.5 | [6] |

| Bacillus cereus (with overexpressed BC4207) | - | 4.5 | [6] |

| Bacillus subtilis | 168 | 1.0 | [6] |

| Bacillus subtilis (with expressed BC4207) | 168 | 5.0 | [6] |

| Listeria monocytogenes | - | 0.1 | [6] |

| Uropathogenic Enterococcus spp. | Clinical Isolates | 1.3 - 7.1 | [2] |

| Vancomycin-resistant Enterococcus spp. | - | 4.4 - 10.5 | [2] |

| Staphylococcus aureus | CECT 976 | >60 (in cooked ham) | [10] |

| Gram-Negative Bacteria | Strain | MIC (µg/mL) | Notes | Reference |

| Escherichia coli | K-12 | ~150 | Required for significant reduction in viable cells. | [4] |

| Various species | - | >100 | High concentrations generally required for inhibition. | [4] |

| Protozoa | Species | IC₅₀ (µM) | Notes | Reference |

| Leishmania spp. | Promastigotes | 1.3 | - | [5][9] |

| Leishmania spp. | Axenic Amastigotes | 7.5 | - | [9] |

Mechanism of Action

The primary target of this compound AS-48 is the cytoplasmic membrane of susceptible bacteria.[4] The process does not require a specific membrane receptor.[5][11] The proposed mechanism involves the insertion of the cationic AS-48 peptide into the bacterial membrane, leading to permeabilization and the formation of pores, approximately 0.7 nm in diameter.[4] This disrupts the membrane potential, causes the leakage of ions and other low-molecular-weight solutes, and ultimately leads to cell death.[4]

Caption: Proposed mechanism of action for this compound AS-48.

Experimental Protocols

The determination of the antimicrobial spectrum and potency of this compound AS-48 relies on standardized microbiological assays.

Purification of this compound AS-48

A standardized protocol is essential for obtaining pure AS-48 for susceptibility testing.

-

Culture: Enterococcus faecalis producer strains (e.g., UGRA10) are cultured in a suitable medium, such as Esprion-300 supplemented with 1% glucose, under controlled pH (6.5).[9][12]

-

Concentration: The culture supernatant containing the secreted bacteriocin is concentrated.

-

Chromatography: Purification to homogeneity is achieved through a two-step process involving cationic exchange chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

-

Quantification: The concentration of the purified AS-48 is determined by UV absorption at 280 nm.[9]

Agar Well Diffusion Assay

This method is used for initial screening of antimicrobial activity.

-

Indicator Lawn: A suspension of the indicator microorganism (0.5 McFarland standard) is mixed with a soft agar medium (e.g., Mueller-Hinton) and poured into a petri dish.[13]

-

Well Formation: Once the agar solidifies, wells are created using a sterile pipette or cork borer.[13]

-

Application: A known volume (e.g., 25 µL) of the purified this compound AS-48 solution is added to each well.[13]

-

Incubation: The plates are incubated under appropriate conditions for the indicator strain.

-

Analysis: The diameter of the clear zone of inhibition around each well is measured. A larger diameter indicates greater sensitivity of the microorganism to the bacteriocin.

Broth Microdilution Method for MIC Determination

This is the standard quantitative method for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation: A two-fold serial dilution of this compound AS-48 is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., to a final concentration of ~5 x 10⁵ CFU/mL).

-

Controls: Positive (microorganism in broth, no bacteriocin) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated at the optimal temperature and duration for the test organism (e.g., 24 hours at 37°C).

-

Reading: The MIC is determined as the lowest concentration of this compound AS-48 at which no visible growth (turbidity) of the microorganism is observed.[1]

Caption: Experimental workflow for MIC determination.

Conclusion

This compound AS-48 possesses a potent antimicrobial profile, particularly against a wide range of Gram-positive bacteria, including clinically relevant pathogens and food spoilage organisms. Its unique circular structure provides high stability, and its membrane-targeting mechanism of action may reduce the likelihood of resistance development.[2] While its efficacy against Gram-negative bacteria is inherently lower, this can be overcome with synergistic treatments. The lack of activity against eukaryotic cells further enhances its profile as a safe and selective antimicrobial agent.[14] These characteristics, supported by well-established methods for activity assessment, underscore the considerable potential of this compound AS-48 for applications in both the food industry and pharmaceutical development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Synergy of the Bacteriocin AS-48 and Antibiotics against Uropathogenic Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications [mdpi.com]

- 4. The Cyclic Antibacterial Peptide this compound AS-48: Isolation, Mode of Action, and Possible Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. Efficacy of this compound AS-48 against bacilli in ready-to-eat vegetable soups and purees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound AS-48 as Evidence for the Use of Bacteriocins as New Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Preclinical studies of toxicity and safety of the AS-48 bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Determinants of Enterocin Production in Enterococcus faecium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic underpinnings of enterocin production in Enterococcus faecium. Enterocins, a class of bacteriocins produced by enterococci, are of significant interest due to their antimicrobial properties, particularly against foodborne pathogens and multidrug-resistant bacteria. This document details the genetic organization, regulation, and methods for the study of these potent antimicrobial peptides.

Genetic Organization of this compound Gene Clusters

The production of enterocins in E. faecium is dictated by dedicated gene clusters, which can be located on either the chromosome or plasmids.[1][2] These clusters typically encode for the this compound structural protein(s), immunity protein(s) to protect the producing cell, and proteins involved in regulation, processing, and transport.

A common feature among many this compound-producing strains is the presence of multiple this compound genes.[1][3] For instance, some strains have been found to harbor genes for this compound A, B, and P.[4] The genetic organization of these clusters can vary, but they often consist of one or more operons.

Key components of this compound gene clusters include:

-

Structural Genes (e.g., entA, entB, entP): These genes encode the precursor peptides of the enterocins.[3][5]

-

Immunity Genes (e.g., entI, eniB): These genes produce proteins that protect the host bacterium from the antimicrobial action of the this compound it produces.[3][4]

-

Regulatory Genes (e.g., entFKR): These genes are involved in controlling the expression of the this compound structural and immunity genes, often as part of a quorum-sensing system.[4]

-

Transport and Processing Genes (e.g., entT, entD): These genes encode components of ABC transporters and their accessory proteins, which are responsible for the secretion and processing of the this compound precursor peptides.[3][6]

The this compound A locus in E. faecium, for example, is organized into two operons. One operon includes the structural gene (entA), the immunity gene (entI), and the regulatory genes (entF, entK, entR). The second operon contains the genes for the ABC transporter (entT) and its accessory protein (entD).[4]

Regulation of this compound Production: A Three-Component System

The production of several enterocins, including this compound A and B, is a tightly regulated process governed by a three-component signal transduction system, a form of quorum sensing.[7][8] This system allows the bacteria to coordinate gene expression with population density.

The three key components are:

-

Induction Factor (IF): A small secreted peptide pheromone (e.g., EntF).[7]

-

Histidine Protein Kinase (HPK): A membrane-bound sensor protein (e.g., EntK) that detects the extracellular concentration of the IF.[8]

-

Response Regulator (RR): A cytoplasmic protein (e.g., EntR) that, upon activation, binds to specific DNA sequences to regulate gene transcription.[8]

The process begins with the basal level of transcription of the operon containing the IF precursor gene. The precursor is then processed and secreted. As the bacterial population grows, the extracellular concentration of the mature IF increases. Once a threshold concentration is reached, the IF binds to and activates the HPK. The activated HPK then autophosphorylates and transfers the phosphate group to the RR. The phosphorylated RR, in turn, acts as a transcriptional activator, binding to the promoter regions of the this compound operons and upregulating the expression of the this compound structural genes, immunity genes, and the genes of the regulatory system itself, creating a positive feedback loop.[8]

Quantitative Analysis of this compound Production

The production of enterocins can be influenced by various environmental factors, including pH, temperature, and media composition.[7][9] Quantification of bacteriocin activity is crucial for optimizing production and for comparative studies. Activity is typically expressed in Arbitrary Units per milliliter (AU/mL), defined as the reciprocal of the highest dilution of the culture supernatant that shows a clear zone of inhibition against a sensitive indicator strain.[10][11]

| Enterococcus faecium Strain(s) | This compound(s) Produced (Genes Detected) | Indicator Strain | Bacteriocin Activity (AU/mL) | Reference |

| ST651ea | This compound B (entB), this compound P (entP) | Listeria monocytogenes ATCC15313 | 12,800 | [3] |

| ST7119ea | This compound A (entA), this compound B (entB) | Listeria monocytogenes ATCC15313 | 25,600 | [3] |

| ST7319ea | This compound A (entA), this compound B (entB) | Listeria monocytogenes ATCC15313 | 25,600 | [3] |

| 135 (monoculture) | Not specified | Listeria monocytogenes | 12,800 | [4] |

| 135 (concentrated) | Not specified | Listeria monocytogenes | 25,600 | [4] |

| CCM 4231 | Not specified | Not specified | 3,200 | [4] |

| Multiple strains | Various enterocins | Various indicator strains | 100 - 25,600 |

Experimental Protocols

Quantification of this compound Activity

This method provides a qualitative or semi-quantitative measure of bacteriocin activity.

Protocol:

-

Prepare an overnight culture of the indicator strain in an appropriate broth medium (e.g., BHI or MRS).

-

Prepare agar plates with a suitable medium for the indicator strain.

-

Inoculate a molten soft agar overlay (0.7-1.5% agar) with the indicator strain culture (to a final concentration of approximately 10^5-10^6 CFU/mL).

-

Pour the inoculated soft agar onto the surface of the pre-poured agar plates and allow it to solidify.

-

Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.

-

Add a defined volume (e.g., 50-100 µL) of the cell-free supernatant from the this compound-producing E. faecium culture into each well.

-

Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 18-24 hours).

-

Measure the diameter of the zone of inhibition around each well.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Characterization of the Biosynthetic Gene Cluster of this compound F4-9, a Glycosylated Bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Characterization of Enterococcus faecium E86 bacteriocins and their inhibition properties against Listeria monocytogenes and vancomycin-resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A novel bacteriocin from Enterococcus faecalis 478 exhibits a potent activity against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. researchgate.net [researchgate.net]

Decoding Class IIa Enterocins: A Technical Guide to Their Structural Hallmarks

For Immediate Release

A comprehensive technical guide detailing the core structural characteristics of Class IIa enterocins, a promising class of antimicrobial peptides, has been developed for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of their molecular architecture, mechanism of action, and the experimental methodologies crucial for their study.

Class IIa enterocins, also known as pediocin-like bacteriocins, are ribosomally synthesized peptides produced by lactic acid bacteria. They have garnered significant attention for their potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. This guide elucidates the key structural features that underpin their biological function.

Core Structural Features of Class IIa Enterocins

Class IIa enterocins are cationic peptides typically composed of 37 to 48 amino acids.[1] Their structure is characterized by two distinct domains: a highly conserved N-terminal region and a more variable C-terminal region.[2]

The N-terminal domain is distinguished by the presence of a consensus sequence, the "pediocin box," with the motif YGNGV.[3] This region also contains a highly conserved disulfide bridge formed between two cysteine residues, which is crucial for its structure and function.[3] The N-terminal half of these bacteriocins typically forms a three-stranded antiparallel β-sheet.[4]

The C-terminal domain is more variable in its amino acid sequence and is primarily responsible for the target cell specificity of the bacteriocin.[4][5] This domain often adopts an α-helical conformation and, in some Class IIa enterocins, contains a second disulfide bridge.[3][5] This additional disulfide bond has been shown to enhance the bacteriocin's activity at elevated temperatures and broaden its antimicrobial spectrum.[6][7] The C-terminal region is involved in penetrating the target cell membrane, leading to pore formation and cell death.[4][8]

Quantitative Physicochemical Properties

A summary of the key quantitative data for a selection of prominent Class IIa enterocins is presented below, offering a comparative overview of their fundamental properties.

| Enterocin | Producing Organism | Number of Amino Acids | Molecular Weight (Da) | Isoelectric Point (pI) |

| This compound A | Enterococcus faecium | 47 | 4,829 | ~9.8 |

| This compound P | Enterococcus faecium | 44 | 4,493 | ~10.0 |

| Bacteriocin 31 | Enterococcus faecalis | 43 | Not specified | Not specified |

| Mundticin KS | Enterococcus mundtii | 43 | 4,287 | ~9.7 |

| Divercin V41 | Carnobacterium divergens | 43 | 4,529 | ~9.5 |

| Leucocin A | Leuconostoc gelidum | 37 | 4,000 | ~10.1 |

| Pediocin PA-1 | Pediococcus acidilactici | 44 | 4,620 | ~10.0 |

| Sakacin P | Lactobacillus sakei | 43 | 4,500 | ~9.5 |

Mechanism of Action: Targeting the Mannose Phosphotransferase System

The antimicrobial activity of Class IIa enterocins is initiated by their interaction with a specific receptor on the surface of target cells: the mannose phosphotransferase system (Man-PTS).[8][9] The Man-PTS is a bacterial transport system responsible for the uptake and phosphorylation of mannose.[9] The IIC and IID components of the Man-PTS act as the direct binding site for these bacteriocins.[9][10]

The binding process is thought to occur in a two-step manner. The cationic N-terminal domain of the this compound initially interacts with the negatively charged cell membrane, concentrating the peptide near its receptor. Subsequently, a specific, high-affinity interaction occurs between the this compound and the Man-PTS. This binding event triggers a conformational change that facilitates the insertion of the hydrophobic C-terminal domain of the bacteriocin into the cell membrane, leading to the formation of pores. The resulting disruption of the membrane potential and leakage of essential intracellular components ultimately leads to cell death.[8][11]

Mechanism of action of Class IIa enterocins.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the purification, characterization, and structural analysis of Class IIa enterocins.

Purification of Class IIa Enterocins

This protocol is adapted from a rapid two-step procedure for the purification of pediocin-like bacteriocins.[6][7]

Materials:

-

Bacterial culture producing the Class IIa this compound

-

SP Sepharose Fast Flow cation-exchange column

-

Binding buffer (e.g., 50 mM sodium phosphate, pH 6.0)

-

Elution buffer (e.g., 50 mM sodium phosphate, 1 M NaCl, pH 6.0)

-

Reverse-phase chromatography column (e.g., C18)

-

Solvent A (e.g., 0.1% trifluoroacetic acid (TFA) in water)

-

Solvent B (e.g., 0.1% TFA in acetonitrile)

-

Spectrophotometer

Procedure:

-

Cation-Exchange Chromatography: a. Equilibrate the SP Sepharose column with binding buffer. b. Directly load the bacterial culture onto the column. c. Wash the column extensively with binding buffer to remove unbound proteins and bacterial cells. d. Elute the bound bacteriocin with a linear gradient of elution buffer or a step elution with 1 M NaCl. e. Collect fractions and monitor the absorbance at 280 nm.

-

Antimicrobial Activity Assay: a. Assay the collected fractions for antimicrobial activity against a sensitive indicator strain (see protocol below). b. Pool the active fractions.

-

Reverse-Phase Chromatography: a. Equilibrate the C18 reverse-phase column with Solvent A. b. Load the pooled active fractions onto the column. c. Wash the column with Solvent A. d. Elute the bacteriocin with a linear gradient of Solvent B. e. Collect fractions and monitor the absorbance at 220 nm.

-

Purity Analysis: a. Assess the purity of the final sample by SDS-PAGE and mass spectrometry.

Workflow for the purification of Class IIa enterocins.

Antimicrobial Activity Assay (Microtiter Plate Method)

Materials:

-

Purified this compound

-

Sensitive indicator bacterial strain

-

Appropriate growth medium (e.g., MRS broth for lactic acid bacteria)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Prepare Indicator Strain: a. Grow the indicator strain to the mid-logarithmic phase. b. Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL) in fresh growth medium.

-

Serial Dilutions of this compound: a. Perform two-fold serial dilutions of the purified this compound in the growth medium directly in the 96-well plate.

-

Inoculation and Incubation: a. Add an equal volume of the diluted indicator strain suspension to each well. b. Include a positive control (no this compound) and a negative control (no bacteria). c. Incubate the plate at the optimal growth temperature for the indicator strain.

-

Determine Minimum Inhibitory Concentration (MIC): a. After incubation (e.g., 18-24 hours), measure the optical density (OD) at 600 nm using a microplate reader. b. The MIC is defined as the lowest concentration of the this compound that completely inhibits the visible growth of the indicator strain.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Materials:

-

Purified this compound

-

Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0)

-

Membrane-mimicking solvent (e.g., trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles)

-

CD spectropolarimeter

-

Quartz cuvette (e.g., 1 mm path length)

Procedure:

-

Sample Preparation: a. Dissolve the purified this compound in the appropriate buffer to a final concentration of 0.1-0.2 mg/mL. b. Prepare additional samples in the presence of varying concentrations of TFE or SDS to induce secondary structure.

-

Data Acquisition: a. Record CD spectra from 190 to 260 nm at a constant temperature (e.g., 25°C). b. Record a baseline spectrum of the buffer/solvent alone and subtract it from the sample spectra.

-

Data Analysis: a. Analyze the corrected CD spectra to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

Three-Dimensional Structure Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

-

Isotopically labeled (¹⁵N and/or ¹³C) purified this compound

-

NMR buffer (e.g., 90% H₂O/10% D₂O, pH adjusted)

-

NMR spectrometer (600 MHz or higher)

Procedure:

-

Sample Preparation: a. Dissolve the isotopically labeled this compound in the NMR buffer to a concentration of 0.5-1.0 mM.

-

NMR Data Acquisition: a. Acquire a series of 2D and 3D NMR experiments (e.g., TOCSY, NOESY, HSQC) to obtain through-bond and through-space correlations between protons and heteronuclei.

-

Resonance Assignment: a. Process the NMR data and assign the chemical shifts to specific atoms in the amino acid sequence of the this compound.

-

Structure Calculation: a. Extract distance restraints from NOESY spectra and dihedral angle restraints from chemical shifts. b. Use this information as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

-

Structure Validation: a. Evaluate the quality of the calculated structures using programs like PROCHECK-NMR.

Conclusion

This technical guide provides a foundational understanding of the structural characteristics of Class IIa enterocins. The detailed information on their molecular architecture, mechanism of action, and the accompanying experimental protocols will serve as a valuable resource for researchers dedicated to harnessing the potential of these antimicrobial peptides in the development of novel therapeutics and food preservatives. The continued exploration of their structure-function relationships will undoubtedly pave the way for the rational design of next-generation bacteriocins with enhanced efficacy and specificity.

References

- 1. Antimicrobial Activity of a Bacteriocin Produced by Enterococcus faecalis KT11 against Some Pathogens and Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Isolation and Purification of this compound E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid two-step procedure for large-scale purification of pediocin-like bacteriocins and other cationic antimicrobial peptides from complex culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Structural Basis of the Immunity Mechanisms of Pediocin-like Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

The Leader Peptide: A Multifunctional Guide in Enterocin Synthesis

A Technical Guide for Researchers and Drug Development Professionals

The biosynthesis of enterocins, a diverse class of bacteriocins produced by Enterococcus species, is a tightly regulated and sophisticated process. For many of these antimicrobial peptides, a critical component governing their maturation, transport, and activity is the N-terminal leader peptide. This guide provides an in-depth examination of the biological functions of the leader peptide in the synthesis of enterocins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Core Biological Functions of the Leader Peptide

Enterocins are ribosomally synthesized as inactive precursors, or pre-peptides, which consist of an N-terminal leader peptide and a C-terminal core peptide (the future active bacteriocin).[1][2] The leader peptide is not merely a disposable tag but a multifunctional domain that performs several crucial roles throughout the biosynthesis process.

1.1. Maintaining Inactivity and Preventing Self-Toxicity One of the primary functions of the leader peptide is to keep the core enterocin in an inactive state within the producer cell.[1][3] Many enterocins are membrane-active peptides that can disrupt the cytoplasmic membrane.[3] By remaining attached to the core peptide, the leader sequence prevents the bacteriocin from exerting its antimicrobial activity prematurely, thus protecting the producer strain from self-intoxication.[1][4]

1.2. Recognition Motif for Transport Machinery The leader peptide acts as a recognition signal for dedicated ATP-binding cassette (ABC) transporters, which are responsible for the secretion of the this compound precursor across the cell membrane.[4][5] These transporters recognize specific sequences or structural features within the leader peptide, ensuring the efficient and specific export of the bacteriocin.[5][6] The interaction between the leader peptide and its cognate transporter is a critical step for secretion.[3]

1.3. Guiding Post-Translational Modifications (PTMs) While extensive PTMs are more characteristic of Class I bacteriocins (lantibiotics), the leader peptide can also guide modifications in certain enterocins.[4] For instance, in the glycosylated this compound F4-9, the glycosylation process, which is essential for its secretion and activity, is intrinsically linked to the presence of the leader peptide.[7] The leader peptide ensures the pre-peptide adopts a suitable conformation for the modification enzymes to act upon the core peptide.[4]

1.4. Directing Proteolytic Cleavage and Activation The final step in maturation is the cleavage of the leader peptide, which activates the this compound.[1][2] This cleavage typically occurs concurrently with transport across the membrane.[1] For most Class II bacteriocins, including many enterocins, the leader peptide contains a highly conserved double-glycine (GG) motif at the C-terminus (positions -1 and -2 relative to the cleavage site).[4][8] This motif is recognized by the peptidase domain of the ABC transporter, which catalyzes the cleavage and releases the mature, active bacteriocin into the extracellular environment.[5]

Quantitative Analysis of Leader Peptide Function

Site-directed mutagenesis has been a powerful tool to quantitatively assess the importance of specific residues and regions within the leader peptide. The following table summarizes key findings from studies on this compound leader peptides.

| This compound/ System | Leader Peptide Modification | Effect on Production/Secretion | Reference |

| Ent53C | Alanine substitution of the conserved C-terminal double-glycine (GG) residues. | Increased bacteriocin production. | [5][6] |

| Ent53C | Deletion/truncation of the putative α-helix-forming region. | Decreased antimicrobial activity, proportional to the decrease in helix length. | [5][6] |

| Ent53C | Substitution with heterologous leader peptides (from this compound A, pediocin PA-1, etc.). | EnkT transporter still recognized and transported the chimeric precursor. | [5][6] |

| This compound NKR-5-3B | Any truncation in the leader peptide. | Blockage of bacteriocin maturation. | [8] |

| Circularin A | Double alanine substitutions at the F-2 and L-1 positions. | Retained approximately 70% of the antimicrobial activity of the wild-type. | [9] |

| This compound F4-9 | Secretion in a heterologous host lacking specific extracellular proteases. | Resulted in a longer, partially processed peptide with altered and enhanced antimicrobial activity against Gram-negative bacteria. | [7] |

Key Experimental Protocols

The study of leader peptide function involves a combination of molecular biology, microbiology, and analytical chemistry techniques.

3.1. Site-Directed Mutagenesis of Leader Peptides This method is used to introduce specific mutations (substitutions, deletions, insertions) into the gene sequence encoding the leader peptide to study the functional role of specific amino acids or domains.

-

Plasmid Construction: The gene encoding the this compound pre-peptide (leader + core) is cloned into an appropriate expression vector.

-

Mutagenesis: Inverse PCR is performed on the expression plasmid using primers that contain the desired mutation. The original, methylated template DNA is then digested with a methylation-dependent endonuclease (e.g., DpnI).

-

Transformation: The mutated plasmids are transformed into a suitable host strain (e.g., E. coli for plasmid propagation, followed by a non-bacteriocin-producing production strain like Enterococcus faecalis JH2-2).[7]

-

Sequence Verification: The entire gene is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.

3.2. Quantitative Antimicrobial Activity Assay This assay is used to measure the amount of active bacteriocin produced by wild-type and mutant strains.

-

Sample Preparation: Producer strains are grown in a suitable broth medium. The culture supernatant is collected by centrifugation and sterilized by filtration.[7]

-

Serial Dilutions: The cell-free supernatant is serially diluted in a microtiter plate.

-

Indicator Strain: A sensitive indicator strain (e.g., Lactobacillus sake NCDO 2714 or Enterococcus faecalis JCM 5803T) is added to each well.[7][10]

-

Incubation and Measurement: The plate is incubated to allow for bacterial growth. The optical density (OD) is then measured using a plate reader.

-

Activity Calculation: The antimicrobial activity is typically defined as the reciprocal of the highest dilution that causes a 50% inhibition of the indicator strain's growth and is expressed in arbitrary units (AU/mL).

3.3. Bacteriocin Purification and Mass Spectrometry Analysis This workflow is used to isolate the secreted peptide and determine if it has been correctly processed.

-

Purification: The bacteriocin is purified from the culture supernatant using a combination of chromatographic techniques. A common method involves solid-phase extraction with Amberlite XAD-16 resin, followed by cation exchange chromatography (e.g., SP Sepharose) and reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

-

Mass Spectrometry: The molecular weight of the purified peptide is determined using Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).[7] This allows researchers to confirm the precise cleavage of the leader peptide by comparing the experimental mass to the theoretical mass of the mature core peptide.

Visualizing the Pathways and Processes

Diagram 1: General Biosynthesis Pathway of a Leader-Containing this compound

Caption: Biosynthesis pathway of enterocins with N-terminal leader peptides.

Diagram 2: Experimental Workflow for Leader Peptide Mutagenesis

Caption: Workflow for functional analysis via site-directed mutagenesis.

Diagram 3: Interconnected Functions of the this compound Leader Peptide

Caption: Logical relationships of the leader peptide's core functions.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Follow the leader: The use of leader peptides to guide natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Circular and Leaderless Bacteriocins: Biosynthesis, Mode of Action, Applications, and Prospects [frontiersin.org]

- 9. Leader- and Terminal Residue Requirements for Circularin A Biosynthesis Probed by Systematic Mutational Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Exported Inducer Peptide Regulates Bacteriocin Production in Enterococcus faecium CTC492 - PMC [pmc.ncbi.nlm.nih.gov]

Stability Under Pressure: A Technical Guide to the Thermostability and pH Range of Enterocin Variants

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the thermostability and pH range of various enterocin variants, offering critical data for researchers, scientists, and drug development professionals. Enterocins, a class of bacteriocins produced by Enterococcus species, exhibit significant potential as natural antimicrobial agents. Their efficacy and applicability in diverse environments are largely dictated by their structural stability under varying thermal and pH conditions. This document collates quantitative data, details experimental methodologies, and visualizes key biological pathways to serve as an in-depth resource for the scientific community.

Introduction to Enterocins

Enterocins are ribosomally synthesized antimicrobial peptides with a broad spectrum of activity against many foodborne pathogens and spoilage microorganisms.[1][2] Their proteinaceous nature and diverse structural classifications, primarily into class I (lantibiotics) and class II (small, heat-stable, non-lanthionine-containing peptides), underpin their varied mechanisms of action and stability profiles.[1][2] The remarkable stability of many enterocins to extremes of temperature and pH makes them attractive candidates for applications in food preservation and as potential therapeutic agents.[3][4]

Data Summary: Thermostability and pH Range of Key this compound Variants

The stability of different this compound variants under various temperature and pH conditions has been extensively studied. The following tables summarize the quantitative data available in the scientific literature, providing a comparative overview of their resilience.

Table 1: Thermostability of Selected this compound Variants

| This compound Variant | Temperature (°C) | Incubation Time | Residual Activity (%) | Reference(s) |

| This compound A | 100 | 30 min | Stable | [5] |

| < 100 | 5, 10, 20 min | Maximum stability | [5] | |

| This compound P | 100 | 60 min | Heat resistant | [6] |

| 121 | 15 min | Heat resistant | [6] | |

| This compound AS-48 | 100 | 30 min | Stable | [7] |

| 121 | 15 min | Stable | [2] | |

| This compound L50 | 100 | 5 min | Thermostable | [8] |

| This compound Q | 100 | 5 min | Withstood heat treatment | [9] |

| This compound E-760 | 100 | 5 min | Activity retained | [10] |

Table 2: pH Stability of Selected this compound Variants

| This compound Variant | pH Range | Incubation Conditions | Residual Activity (%) | Reference(s) |

| This compound A | Acidic pH | Short incubation | Maximum stability | [5] |

| This compound P | 2.0 - 11.0 | Not specified | Can withstand exposure | [6] |

| This compound AS-48 | Up to 12 | Not specified | Activity maintained | [2] |

| This compound Q | Not specified | Not specified | Not specified | |

| This compound E-760 | 5.0 - 8.7 | 2h & 24h at 37°C; 20 min at 90°C | Stable | [10] |

| < 3.0 and > 9.5 | 2h & 24h at 37°C; 20 min at 90°C | Activity lost | [10] |

Experimental Protocols

The determination of thermostability and pH range for enterocins follows standardized laboratory procedures. Below are detailed methodologies based on protocols cited in the literature.

Thermostability Assay

This protocol is designed to assess the effect of temperature on the antimicrobial activity of an this compound.

-

Preparation of this compound Solution: A purified or partially purified this compound solution of a known concentration (e.g., 2 mg/ml) is prepared in a suitable buffer (e.g., sterile phosphate buffer, pH 7.2).[10]

-

Heat Treatment: Aliquots of the this compound solution are subjected to a range of temperatures (e.g., 60°C, 80°C, 100°C, and 121°C) for specific durations (e.g., 15, 30, or 60 minutes).[5][6] A control sample is kept at a reference temperature (e.g., 4°C) without heat treatment.

-

Cooling: After heat exposure, the samples are immediately cooled in an ice bath to prevent further thermal effects.[10]

-

Activity Assay: The residual antimicrobial activity of the heat-treated samples and the control is determined using a suitable method, such as the agar well diffusion assay or a microtiter plate-based assay, against a sensitive indicator strain.

-

Quantification: The activity is often expressed in Arbitrary Units per milliliter (AU/ml) or as a percentage of the activity of the untreated control.

pH Stability Assay

This protocol evaluates the stability of an this compound across a range of pH values.

-

pH Adjustment: Aliquots of a concentrated this compound solution are adjusted to various pH values (e.g., ranging from 2.0 to 12.0) using sterile solutions of HCl and NaOH.[4][10]

-

Incubation: The pH-adjusted samples are incubated for a defined period (e.g., 2 hours) at a constant temperature (e.g., 37°C).[10]

-

Neutralization: Following incubation, the pH of all samples is readjusted to a neutral pH (e.g., 7.0) to ensure that any observed antimicrobial effect is not due to the pH of the solution itself.[10]

-

Activity Assay: The remaining antimicrobial activity is quantified using a standard biological assay against a sensitive indicator organism.

-

Data Analysis: The results are typically presented as the percentage of residual activity compared to a control sample maintained at a neutral pH.

Visualizing the Molecular Landscape of Enterocins

To better understand the production and function of enterocins, the following diagrams, generated using the DOT language, illustrate key biological pathways.

Biosynthesis and Secretion of Class II Enterocins

The production of many enterocins is a multi-step process involving gene expression, post-translational modification, and secretion.

Caption: General workflow for the biosynthesis and secretion of Class II enterocins.

Quorum Sensing Regulation of this compound Production (Fsr System)

The Fsr quorum-sensing system in Enterococcus faecalis is a key regulator of virulence factors, including the production of certain enterocins.

Caption: The Fsr quorum-sensing cascade regulating this compound production in E. faecalis.[11][12][13][14][15]

Mechanism of Action and Immunity

Class IIa enterocins typically exert their antimicrobial activity by forming pores in the target cell membrane, a process often mediated by the mannose phosphotransferase system (Man-PTS). The producing bacterium protects itself through the expression of a specific immunity protein.

Caption: this compound interaction with target and producer cell membranes.[16][17][18][19][20]

Conclusion

The thermostability and broad pH range of many this compound variants underscore their potential as robust antimicrobial agents in various applications. This guide provides a foundational resource for understanding these key characteristics, offering both quantitative data and insights into the underlying biological mechanisms. Further research into the structure-function relationships of these peptides will undoubtedly pave the way for the development of novel and effective antimicrobial strategies.

References

- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Promising Biopreservative Produced by Enterococcus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical and genetic characterization of this compound P, a novel sec-dependent bacteriocin from Enterococcus faecium P13 with a broad antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enterocins L50A and L50B, Two Novel Bacteriocins from Enterococcus faecium L50, Are Related to Staphylococcal Hemolysins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Isolation and Purification of this compound E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Figure 2. [Fsr quorum sensing system in...]. - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. journals.asm.org [journals.asm.org]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Enterocin Biosynthesis Pathways and Genetic Regulation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biosynthesis and genetic regulation of enterocins, a diverse class of bacteriocins produced by Enterococcus species. It details the molecular pathways, the intricate regulatory networks that control their production, and the experimental methodologies used to study these systems.

Classification of Enterocins

Enterocins are ribosomally synthesized antimicrobial peptides.[1] They are categorized into several classes based on their structure, molecular weight, thermal stability, and post-translational modifications.[2][3] The most widely accepted classification divides them into three or four main classes.[2][4]

-

Class I (Lantibiotics and Modified Peptides): These are small peptides (<5 kDa) that undergo extensive post-translational modifications, resulting in unusual amino acids like lanthionine and β-methyl lanthionine.[2][5] This class also includes other modified peptides such as the head-to-tail cyclized enterocin AS-48 and glycocins like this compound F4-9.[5]

-

Class II (Small, Heat-Stable, Unmodified Peptides): This is the largest and most studied class of enterocins.[5] These peptides are typically less than 10 kDa, heat-stable, and do not undergo extensive post-translational modification beyond the cleavage of an N-terminal leader peptide.[2][6] They are further divided into subclasses:

-

Subclass IIa (Pediocin-like): These enterocins, such as this compound A and P, have a conserved N-terminal sequence (YGNGV) and exhibit potent anti-listerial activity.[5][7]

-

Subclass IIb (Two-peptide): These bacteriocins require two different peptides to be fully active, for example, this compound X.[5][6]

-

Subclass IIc (Leaderless): These peptides are synthesized without an N-terminal leader sequence. Examples include this compound L50 and this compound Q.[5][8]

-

Subclass IId (Non-pediocin-like, single peptide): This is a more general category for other single, linear, unmodified peptides like this compound B.[5]

-

-

Class III (Large, Heat-Labile Proteins): These are large proteins (>10 kDa) that are heat-labile.[5][9] Enterolysin A, which functions by catalyzing cell-wall hydrolysis, is a member of this class.[5][9]

Biosynthesis Pathways

The synthesis of enterocins is a multi-step process encoded by dedicated gene clusters.[8][10] While the general principle of ribosomal synthesis is conserved, the specifics of maturation and secretion vary significantly between classes.

Class I this compound Biosynthesis

Class I enterocins undergo significant post-translational modifications.[5] The biosynthesis operons for lanthipeptides typically contain genes such as lanA (structural gene), lanB and lanC (encoding modification enzymes), lanT (encoding a transporter), lanP (encoding a protease for leader peptide removal), and lanI or lanEFG (immunity genes).[5] The general pathway involves:

-

Ribosomal synthesis of a precursor peptide (prepeptide) containing an N-terminal leader and a C-terminal core peptide.

-

Enzymatic modification of the core peptide by dedicated enzymes (e.g., LanB, LanC).

-

Translocation across the cell membrane via a specific transporter, often an ABC transporter (LanT), which may also have proteolytic activity.[11]

-

Cleavage of the leader peptide by an extracellular protease (LanP) to release the mature, active bacteriocin.

Class II this compound Biosynthesis

Class II enterocins do not undergo extensive post-translational modification.[12] Their biosynthesis is a more streamlined process, typically involving four key gene products: the bacteriocin structural gene, an immunity gene, a gene encoding an ABC transporter, and a gene for an accessory protein.[7]

The general pathway is as follows:

-

Transcription & Translation: The structural gene (entA, for example) is transcribed and translated by the ribosome to produce an inactive prepeptide, which includes an N-terminal leader sequence of the double-glycine type.[6] This leader keeps the peptide inactive inside the producer cell.[8]

-

Processing and Export: The prepeptide is recognized by a dedicated ABC transporter (e.g., EntT) and an accessory protein (e.g., EntD).[13][14] The ABC transporter cleaves the leader peptide at the double-glycine site and simultaneously exports the mature, active bacteriocin out of the cell.[11][12]

-

Immunity: The producer cell protects itself from the bacteriocin it secretes via an immunity protein (e.g., EntI), which is typically a small membrane-associated protein that prevents the bacteriocin from disrupting the producer's own cell membrane.[9][13]

Some Class IIa enterocins, such as this compound Gr17, may utilize the general secretory (Sec) system for transport instead of a dedicated ABC transporter.[15][16]

Genetic Organization and Regulation

The genes required for this compound production are typically organized in clusters, or operons, located on either plasmids or the chromosome.[8] The expression of these genes is tightly regulated, often by a quorum-sensing mechanism that allows for cell-density-dependent production.[5]

Gene Cluster Organization

A typical gene cluster for a Class IIa this compound like this compound A is organized into operons.[17] For example, the this compound A locus contains:

-

Bacteriocin Operon: Includes the structural gene (entA), the immunity gene (entI), and genes for the three-component regulatory system: the induction factor (entF), the histidine kinase (entK), and the response regulator (entR).[13][17]

-

Transporter Operon: Contains the genes for the ABC transporter (entT) and its accessory protein (entD).[17]

The this compound B locus is simpler, often consisting of the structural gene (entB) and an immunity gene (eniB), but its expression can be controlled by the regulatory genes from the this compound A locus.[17]

Quorum Sensing Regulation

The production of many Class II enterocins is regulated by a three-component quorum-sensing system.[7][18] This system allows the bacteria to initiate bacteriocin production only when a sufficiently high cell population density is reached. The components are:

-

Induction Factor (IF) or Pheromone (e.g., EntF): A small peptide that is synthesized at a basal level and secreted.[7][12]

-

Histidine Kinase (HK) (e.g., EntK): A membrane-bound sensor protein. When the extracellular concentration of the IF reaches a critical threshold, it binds to the HK.[12][13]

-

Response Regulator (RR) (e.g., EntR): A cytoplasmic DNA-binding protein.[12][13]

The signaling cascade proceeds as follows:

-

The IF (pheromone) is produced as a prepeptide and exported from the cell, accumulating in the environment.[7]

-

At a threshold concentration, the IF binds to its cognate membrane-bound Histidine Kinase (HK).[12]

-

This binding event triggers the autophosphorylation of the HK.[12]

-

The phosphoryl group is then transferred to the cytoplasmic Response Regulator (RR).[12]

-

The phosphorylated RR becomes an active transcription factor, binding to specific promoter regions in the this compound gene cluster to activate the transcription of the structural, immunity, and transport genes, leading to a massive increase in this compound production.[12][18]

In E. faecalis, the fsr quorum-sensing system, which consists of the fsrABCD operon, regulates the production of gelatinase (GelE) and this compound O16.[19][20] The GelE protease is required to process the EF_1097 proprotein into the mature this compound O16, linking virulence factor regulation with antimicrobial activity.[19][21]

Quantitative Data Summary

Quantitative analysis is crucial for characterizing this compound activity, production, and purification. The following tables summarize key data from various studies.

Table 1: Antimicrobial Activity and Molecular Weights of Select Enterocins

| This compound/Bacteriocin | Producing Strain | Target Organism(s) | MIC Range (µg/mL) | Molecular Weight (Da) | Reference(s) |

|---|---|---|---|---|---|

| This compound E-760 | Enterococcus faecium | Gram-positive & Gram-negative spp. | 0.1 - 3.2 | Not specified | [8] |

| This compound Gr17 | Enterococcus faecalis Gr17 | Foodborne pathogens | Not specified | 4,531.01 | [15] |

| Bacteriocin Lac-B23 | Lactobacillus plantarum J23 | Listeria monocytogenes | Not specified | ~6,730 | [22] |

| Bacteriocin-M1-UVs300 | Lactobacillus plantarum M1-UVs300 | Not specified | Not specified | ~3,400 |[23] |

Table 2: Optimization of this compound Production using Taguchi Design

| Factor | Level 1 | Level 2 | Level 3 | Optimal Level | Reference(s) |

|---|---|---|---|---|---|

| pH | 5 | 6.5 | 8 | 6.5 | [24][25] |

| Temperature (°C) | 25 | 35 | 40 | 25 | [24][25] |

| Incubation Time (h) | 24 | 36 | 48 | 48 | [24][25] |

| Aeration (RPM) | 0 (Static) | 50 | 100 | 0 (Static) | [24][25] |

| Inoculum Size (mL) | 10 | 15 | 20 | 20 | [25][26] |

| Glucose (g/L) | 1.0% | 1.5% | 2.0% | 2.0% | [25][26] |

| Bile Salt Conc. | 0.5% | 1.0% | 1.5% | 0.5% |[25][26] |

Table 3: Example of a Multi-Step Bacteriocin Purification Summary Data adapted from the purification of bacteriocin Lac-B23 from L. plantarum J23.

| Purification Step | Total Activity (AU) | Total Protein (mg) | Specific Activity (AU/mg) | Yield (%) | Purification (Fold) | Reference(s) |

|---|---|---|---|---|---|---|

| Cell-Free Supernatant | 1,280,000 | 1,216 | 1,052.6 | 100 | 1.0 | [22] |

| 80% (NH₄)₂SO₄ Precipitation | 614,400 | 56.8 | 10,816.9 | 48.0 | 10.3 | [22] |

| Cation-Exchange Chromatography | 256,000 | 6.4 | 40,000 | 20.0 | 38.0 | [22] |

| RP-HPLC | 128,000 | 1.6 | 80,000 | 10.0 | 76.0 |[22] |